molecular formula C14H13BrClNO3S B11520942 4-bromo-N-(3-chloro-4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide

4-bromo-N-(3-chloro-4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide

Cat. No.: B11520942
M. Wt: 390.7 g/mol
InChI Key: LPSGNTZMWNZQIS-UHFFFAOYSA-N
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Description

4-bromo-N-(3-chloro-4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide: is an organic compound with the following chemical formula:

C13H9BrClNO2\text{C}_{13}\text{H}_9\text{BrClNO}_2C13​H9​BrClNO2​

and a molecular weight of approximately 326.57 g/mol . It belongs to the class of sulfonamides, which are widely used in medicinal chemistry and other applications.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One possible synthetic route starts with the reaction of 3-bromo-4-hydroxy-2,6-dimethylphenol with 3-chlorobenzenesulfonyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the final product .

Reaction Conditions: The specific reaction conditions for each step may vary, but typical conditions involve suitable solvents, appropriate temperatures, and catalysts. Detailed experimental procedures are available in the literature.

Industrial Production: While I don’t have specific information on large-scale industrial production, the compound can be synthesized in the laboratory using the methods mentioned above.

Chemical Reactions Analysis

Reactivity: This compound can undergo various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction Reactions: Depending on the functional groups, it may be oxidized or reduced under appropriate conditions.

Common Reagents: Common reagents used in its reactions include bases (such as ammonia or amines), acids, and transition metal catalysts (e.g., palladium-based catalysts for cross-coupling reactions).

Major Products: The major products formed from its reactions depend on the specific reaction conditions and the substituents present. Detailed mechanistic studies are essential to understand the exact pathways and products.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may exhibit biological activity, making it relevant for drug discovery.

    Chemistry: Researchers use it as a building block for the synthesis of more complex molecules.

    Industry: Its sulfonamide functionality can be exploited in materials science and other industrial applications.

Mechanism of Action

The precise mechanism by which this compound exerts its effects depends on its specific targets. Further research is needed to elucidate its molecular interactions and pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, it’s essential to compare this compound with related sulfonamides, considering their structural features, reactivity, and applications.

Remember that further exploration in the scientific literature will provide more detailed insights into this compound’s properties and applications

Properties

Molecular Formula

C14H13BrClNO3S

Molecular Weight

390.7 g/mol

IUPAC Name

4-bromo-N-(3-chloro-4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide

InChI

InChI=1S/C14H13BrClNO3S/c1-8-7-12(18)13(16)9(2)14(8)17-21(19,20)11-5-3-10(15)4-6-11/h3-7,17-18H,1-2H3

InChI Key

LPSGNTZMWNZQIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1NS(=O)(=O)C2=CC=C(C=C2)Br)C)Cl)O

Origin of Product

United States

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